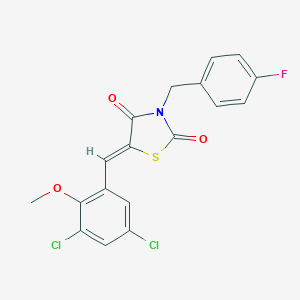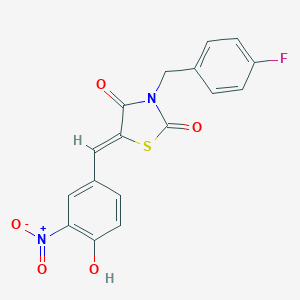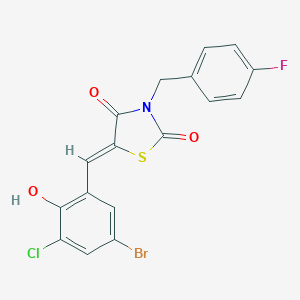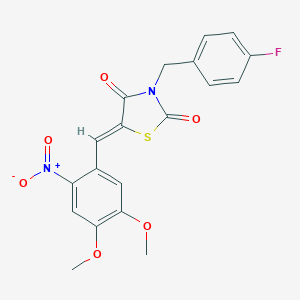![molecular formula C23H17N3O4 B302264 N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302264.png)
N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. One of its derivatives, N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide, has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide involves the induction of apoptosis, a process that leads to programmed cell death. The compound targets the mitochondria, leading to the release of cytochrome c, which triggers the caspase cascade, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide exhibits significant biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, leading to the death of cancer cells. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potent cytotoxic activity against cancer cells, making it a promising candidate for the development of anticancer drugs. However, the compound also has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to investigate the compound's potential applications in other fields, such as neurodegenerative diseases and inflammation. Finally, the compound's pharmacokinetics and toxicity need to be studied to determine its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of naphtho[2,1-b]furan-2-carbohydrazide with 4-cyanomethoxy-3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product.
Aplicaciones Científicas De Investigación
N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied in the field of medicinal chemistry due to its potential applications as an anticancer agent. Studies have shown that the compound exhibits cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer.
Propiedades
Nombre del producto |
N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Fórmula molecular |
C23H17N3O4 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
N-[(E)-[4-(cyanomethoxy)-3-methoxyphenyl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H17N3O4/c1-28-21-12-15(6-8-20(21)29-11-10-24)14-25-26-23(27)22-13-18-17-5-3-2-4-16(17)7-9-19(18)30-22/h2-9,12-14H,11H2,1H3,(H,26,27)/b25-14+ |
Clave InChI |
YZKWYOLOXGHIHI-AFUMVMLFSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC#N |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC#N |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302183.png)



![(5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302191.png)
![(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302192.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302193.png)



![3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302199.png)
![3-(4-bromobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302200.png)
![3-(4-Bromobenzyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302203.png)
![3-(4-bromobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302204.png)